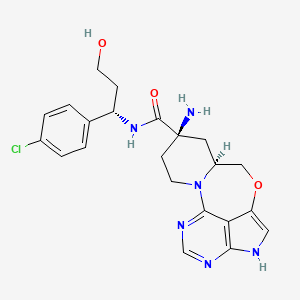
Akt-IN-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Akt-IN-8 is a potent inhibitor of the serine/threonine kinase known as Akt, which plays a crucial role in the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is essential for regulating cell growth, survival, metabolism, and angiogenesis. This compound has shown significant potential in inhibiting the activity of Akt isoforms, making it a valuable compound in cancer research and therapy .
Preparation Methods
Akt-IN-8 is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the formation of a fused tetracyclic derivative. The preparation method includes the following steps :
Formation of Intermediate Compounds: The initial steps involve the synthesis of intermediate compounds through various chemical reactions, including condensation and cyclization.
Final Synthesis: The intermediate compounds are then subjected to further reactions, such as halogenation and nucleophilic substitution, to form the final this compound compound.
Purification: The final product is purified using techniques like recrystallization and chromatography to obtain a high-purity compound suitable for research and industrial applications.
Chemical Reactions Analysis
Akt-IN-8 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The common reagents and conditions used in these reactions are as follows :
Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions typically involve nucleophilic or electrophilic reagents, depending on the specific functional groups present in the compound.
The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activity and potential therapeutic applications.
Scientific Research Applications
Akt-IN-8 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Cancer Research: this compound is extensively used in cancer research to study the inhibition of the PI3K/Akt/mTOR pathway, which is often dysregulated in various cancers. It has shown promise in reducing tumor growth and enhancing the efficacy of other anticancer therapies.
Cell Signaling Studies: Researchers use this compound to investigate the role of Akt in cell signaling pathways, including its effects on cell proliferation, survival, and metabolism.
Drug Development: this compound serves as a lead compound in the development of new therapeutic agents targeting the Akt pathway. Its structure and activity provide valuable insights for designing more potent and selective inhibitors.
Biological Assays: The compound is used in various biological assays to evaluate its effects on different cell types and to identify potential biomarkers for Akt inhibition.
Mechanism of Action
Akt-IN-8 exerts its effects by inhibiting the activity of Akt isoforms (Akt1, Akt2, and Akt3) through binding to the kinase domain. This inhibition prevents the phosphorylation and activation of downstream targets involved in cell survival, proliferation, and metabolism . The molecular targets and pathways involved include:
PI3K/Akt/mTOR Pathway: this compound disrupts the signaling cascade by inhibiting Akt, leading to decreased cell survival and increased apoptosis.
Regulation of Transcription Factors: The compound affects the activity of transcription factors such as FOXO and NF-κB, which play roles in cell cycle regulation and apoptosis.
Metabolic Pathways: this compound influences metabolic pathways by altering glucose uptake and lipid synthesis, contributing to its anticancer effects.
Comparison with Similar Compounds
Akt-IN-8 is compared with other similar compounds, including ATP-competitive and allosteric Akt inhibitors :
ATP-Competitive Inhibitors: These inhibitors, such as capivasertib and ipatasertib, bind to the ATP-binding site of Akt, preventing its activation. This compound, however, has shown higher selectivity and potency in inhibiting Akt isoforms.
Allosteric Inhibitors: Compounds like MK-2206 and miransertib bind to allosteric sites on Akt, inducing conformational changes that inhibit its activity. This compound’s unique binding mechanism provides distinct advantages in terms of selectivity and efficacy.
Similar compounds include:
- Capivasertib
- Ipatasertib
- MK-2206
- Miransertib
This compound stands out due to its potent inhibition of all three Akt isoforms and its potential for use in combination therapies to overcome drug resistance.
Properties
Molecular Formula |
C22H25ClN6O3 |
|---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
(5R,7S)-5-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-9-oxa-2,12,14,16-tetrazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),10,13(17),14-tetraene-5-carboxamide |
InChI |
InChI=1S/C22H25ClN6O3/c23-14-3-1-13(2-4-14)16(5-8-30)28-21(31)22(24)6-7-29-15(9-22)11-32-17-10-25-19-18(17)20(29)27-12-26-19/h1-4,10,12,15-16,30H,5-9,11,24H2,(H,28,31)(H,25,26,27)/t15-,16-,22+/m0/s1 |
InChI Key |
AWLFPOHXSPBHQB-PONJGIIJSA-N |
Isomeric SMILES |
C1CN2[C@@H](C[C@]1(C(=O)N[C@@H](CCO)C3=CC=C(C=C3)Cl)N)COC4=CNC5=C4C2=NC=N5 |
Canonical SMILES |
C1CN2C(CC1(C(=O)NC(CCO)C3=CC=C(C=C3)Cl)N)COC4=CNC5=C4C2=NC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


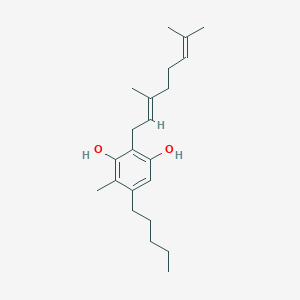
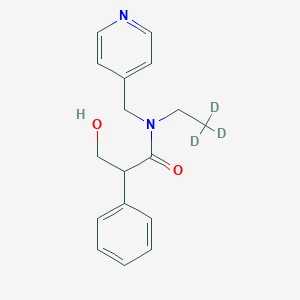
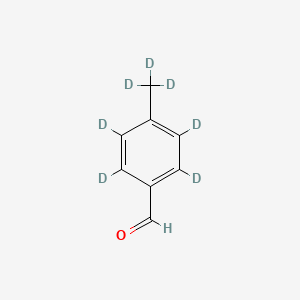
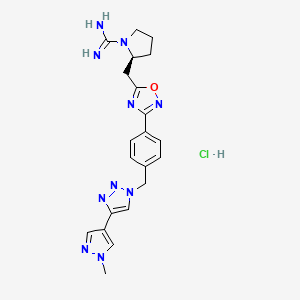
![N-[(2R)-3-[4-[2-[3,5-dichloro-4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]-2-hydroxypropyl]methanesulfonamide](/img/structure/B12401693.png)
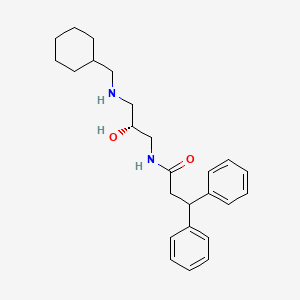

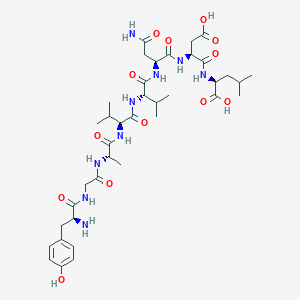

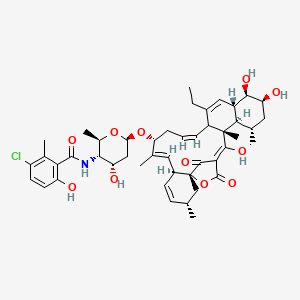
![(3Z)-3-[[3,5-dimethyl-4-(prop-2-ynylcarbamoyl)-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide](/img/structure/B12401727.png)
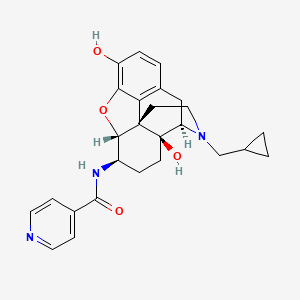
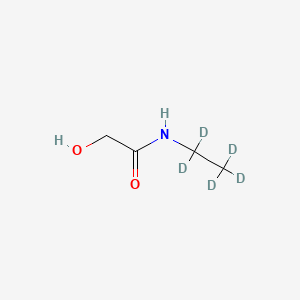
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B12401748.png)
